molecular formula C24H28FN3O3S B2882452 3-(Benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892759-07-8

3-(Benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2882452
CAS No.: 892759-07-8
M. Wt: 457.56
InChI Key: RKBIPRZSEOWVOA-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, an ethylpiperazinyl moiety, and a fluoroquinolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluoroquinolone Core: The synthesis begins with the preparation of the fluoroquinolone core through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonylation reaction, typically using benzenesulfonyl chloride and a base such as triethylamine.

    Attachment of the Ethylpiperazinyl Moiety: The ethylpiperazinyl group is attached through a nucleophilic substitution reaction, often using 4-ethylpiperazine and appropriate reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance efficiency, yield, and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the benzenesulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the piperazinyl and fluoroquinolone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(Benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzenesulfonyl)-7-(4-methylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
  • 3-(Benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-chloro-1-propyl-1,4-dihydroquinolin-4-one
  • 3-(Benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-butyl-1,4-dihydroquinolin-4-one

Uniqueness

The uniqueness of 3-(Benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3-(benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O3S/c1-3-10-28-17-23(32(30,31)18-8-6-5-7-9-18)24(29)19-15-20(25)22(16-21(19)28)27-13-11-26(4-2)12-14-27/h5-9,15-17H,3-4,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBIPRZSEOWVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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